molecular formula C13H20O2 B12593080 (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol CAS No. 647033-26-9

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol

Cat. No.: B12593080
CAS No.: 647033-26-9
M. Wt: 208.30 g/mol
InChI Key: UWHGMCXTQVDREQ-LBPRGKRZSA-N
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Description

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is an organic compound with a complex structure that includes a butane backbone, two hydroxyl groups, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of intermediate compounds derived from petrochemical sources. The process requires precise control of reaction parameters such as pressure, temperature, and catalyst selection to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of 3,3-dimethyl-4-(4-methylphenyl)butane.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A simpler diol with a linear structure.

    2,3-Butanediol: Another diol with a different stereochemistry.

    2-methylpropane-1,2-diol: A structural isomer with a different arrangement of hydroxyl groups.

Uniqueness

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is unique due to its specific stereochemistry and the presence of a methylphenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

647033-26-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol

InChI

InChI=1S/C13H20O2/c1-10-4-6-11(7-5-10)8-13(2,3)12(15)9-14/h4-7,12,14-15H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

UWHGMCXTQVDREQ-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(C)(C)[C@H](CO)O

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)C(CO)O

Origin of Product

United States

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